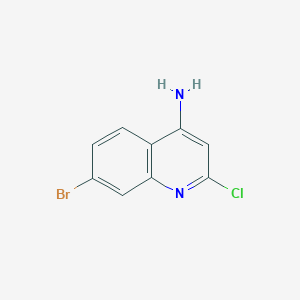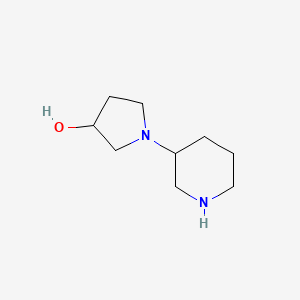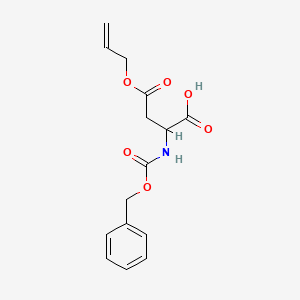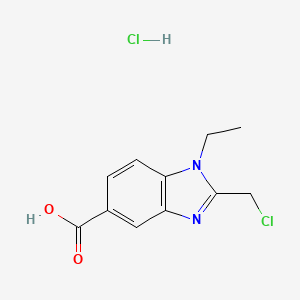![molecular formula C6H9NO B13652101 4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
4-Azaspiro[2.4]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azaspiro[24]heptan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptan-7-one typically involves the reaction of a ketone with a compound containing cyclopropylamine through a base-catalyzed Michael addition reaction. The product from this reaction is then dehydrated to yield this compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be achieved through a method that ensures high optical purity and is suitable for large-scale production. One such method involves the synthesis of a spiro intermediate of sitafloxacin, which includes the preparation of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-yl carbamate .
Análisis De Reacciones Químicas
Types of Reactions
4-Azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Azaspiro[2.4]heptan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of spirocyclic drugs.
Mecanismo De Acción
The mechanism of action of 4-Azaspiro[2.4]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptan-7-one: Similar in structure but with different substituents.
Spiro[cyclopropane-1,2′-steroids]: Contains a spirocyclic structure with a cyclopropane ring.
6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one: Another spirocyclic compound with different functional groups
Uniqueness
4-Azaspiro[2.4]heptan-7-one is unique due to its specific spirocyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
4-azaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-5-1-4-7-6(5)2-3-6/h7H,1-4H2 |
Clave InChI |
LJSNLBGPFGPPNV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(C1=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)





![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)



![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
